molecular formula C25H21N3O5 B4628549 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide

Cat. No. B4628549
M. Wt: 443.5 g/mol
InChI Key: VDHCYFIDEKSNHH-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of molecules that integrate benzoxazole moieties with various functional groups, leading to diverse biological and chemical properties. The inclusion of benzoxazole, nitrophenyl, and cyclopentanecarboxamide fragments suggests potential antimicrobial activity and relevance in materials science due to their structural uniqueness and functional versatility.

Synthesis Analysis

The synthesis of compounds related to benzoxazole derivatives, including those with nitrophenyl groups, often involves multistep synthetic routes starting from carboxylic acids or their functional derivatives. For example, derivatives of N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides have been prepared through 2-step procedures from corresponding carboxylic acids, highlighting the complexity and versatility of synthetic strategies for these molecules (Ören et al., 2004).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized by X-ray crystallography, providing detailed insights into their three-dimensional conformations. These studies can reveal the arrangement of the benzoxazole core relative to substituents, critical for understanding the molecule's reactivity and interaction with biological targets. While specific structural data for the compound may not be available, analogous molecules, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, have been structurally elucidated, offering insights into the spatial arrangement of similar compounds (Al-Hourani et al., 2016).

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research on benzoxazole derivatives often focuses on their synthesis and biochemical evaluation. For example, studies have described the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, indicating their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). This kind of research underpins the development of new therapeutic agents by elucidating mechanisms of action and identifying novel targets.

Antimicrobial and Antifungal Activities

Compounds with benzoxazole structures have shown antimicrobial and antifungal activities. For instance, some studies synthesized and tested N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides as possible metabolites of antimicrobial active benzoxazoles. These compounds exhibited activity against bacteria and the fungus Candida albicans, highlighting their potential as antimicrobial agents (Ören et al., 2004).

Chemical Synthesis and Characterization

Chemical synthesis and characterization form a critical part of research into compounds like N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide. Studies often explore novel synthetic routes or modifications to existing compounds to enhance their properties or to understand their structure-activity relationships. For example, research on the synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines highlights a mild method for producing benzoxazolone derivatives, which are significant in pharmaceuticals and biological research (Ram & Soni, 2013).

Anticancer and Antitumor Activities

The anticancer and antitumor activities of benzoxazole derivatives and related compounds are areas of significant interest. Research into new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, for instance, has revealed potential anticancer properties against human colon carcinoma cells, demonstrating the therapeutic potential of these compounds (Rizk et al., 2021).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c29-21-12-9-17(15-19(21)23-27-20-5-1-2-6-22(20)33-23)26-24(30)25(13-3-4-14-25)16-7-10-18(11-8-16)28(31)32/h1-2,5-12,15,29H,3-4,13-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHCYFIDEKSNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide
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N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide
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N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide
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N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide

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